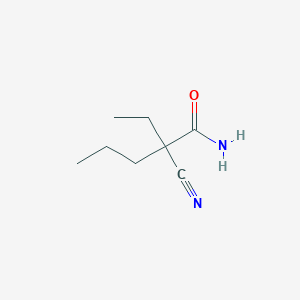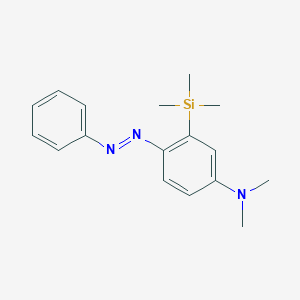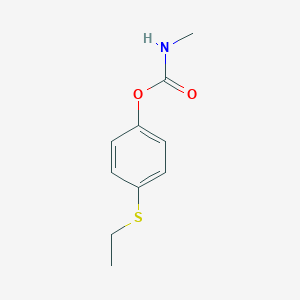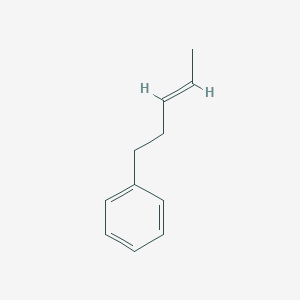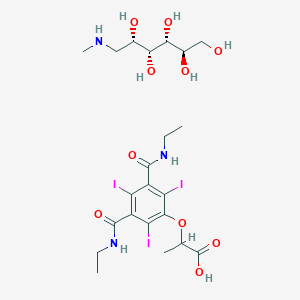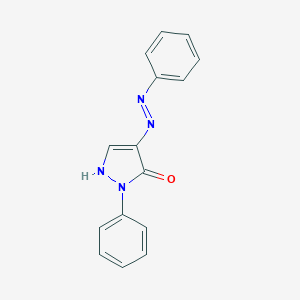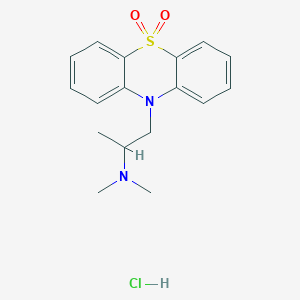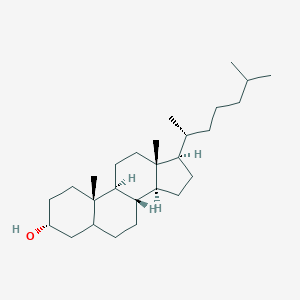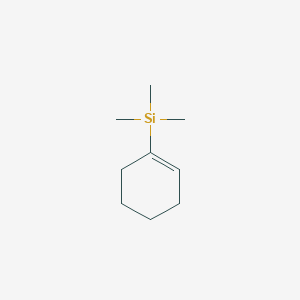![molecular formula C18H17BrO B100333 1-(11-Bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)ethanone CAS No. 18931-44-7](/img/structure/B100333.png)
1-(11-Bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(11-Bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 1-(11-Bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)ethanone is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions, due to the presence of the bromine atom.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 1-(11-Bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)ethanone. However, it has been reported to exhibit anti-inflammatory and antioxidant properties, which make it a potential candidate for use in the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(11-Bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)ethanone in lab experiments is its high reactivity and versatility. It can be used as a key intermediate in the synthesis of a wide range of organic compounds, making it a valuable tool for organic chemists. However, one of the limitations of using this compound is its high cost and limited availability, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several potential future directions for research on 1-(11-Bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)ethanone. One area of research is in the development of new drugs based on the anti-inflammatory and antioxidant properties of this compound. Another potential direction is in the use of this compound as a catalyst in various chemical reactions, which could lead to the development of new synthetic methods. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other scientific research fields.
Méthodes De Synthèse
The synthesis of 1-(11-Bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)ethanone involves a multi-step process. The first step involves the preparation of the starting material, which is tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene. This is followed by bromination of the hexaene, which yields 11-bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl bromide. The final step involves the conversion of the bromide to the ketone using a suitable reagent.
Applications De Recherche Scientifique
1-(11-Bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)ethanone has been extensively studied for its potential applications in various scientific research fields. One of the major areas of research is in the field of organic synthesis, where this compound is used as a key intermediate in the synthesis of other organic compounds. It has also been studied for its potential use as a catalyst in various chemical reactions.
Propriétés
Numéro CAS |
18931-44-7 |
|---|---|
Nom du produit |
1-(11-Bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)ethanone |
Formule moléculaire |
C18H17BrO |
Poids moléculaire |
329.2 g/mol |
Nom IUPAC |
1-(11-bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)ethanone |
InChI |
InChI=1S/C18H17BrO/c1-12(20)17-10-13-2-6-15(17)7-3-14-5-9-16(8-4-13)18(19)11-14/h2,5-6,9-11H,3-4,7-8H2,1H3 |
Clé InChI |
MIIYKTUIAJTSQZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2CCC3=CC(=C(CCC(=C1)C=C2)C=C3)Br |
SMILES canonique |
CC(=O)C1=C2CCC3=CC(=C(CCC(=C1)C=C2)C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



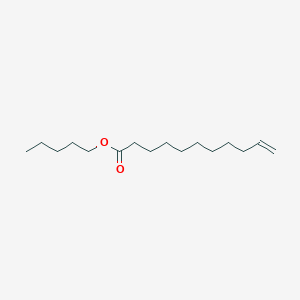
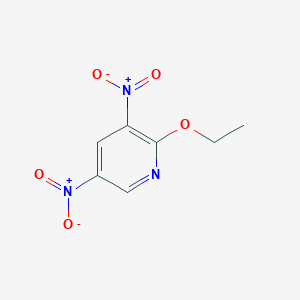
![Furo[2,3-b]furan-2(3H)-one, tetrahydro-6a-methyl-](/img/structure/B100256.png)
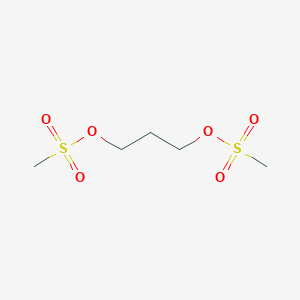
![9,10-Anthracenedione, 1,4-bis[(2-bromo-4,6-dimethylphenyl)amino]-](/img/structure/B100261.png)
